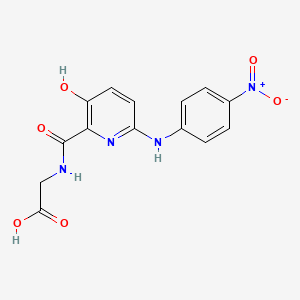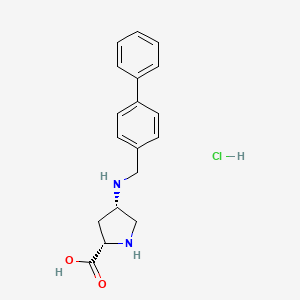![molecular formula C23H22N4O7S B10861270 (2R)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone](/img/structure/B10861270.png)
(2R)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-FT709 is an active compound primarily utilized in cancer research. It has shown significant potential in inhibiting specific enzymes and pathways associated with cancer cell proliferation. The compound’s molecular formula is C23H22N4O7S, and it has a molecular weight of 498.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-FT709 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary and often involves the use of specific reagents and catalysts to achieve the desired stereochemistry and purity .
Industrial Production Methods: Industrial production of ®-FT709 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions: ®-FT709 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of different analogs
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of analogs with different functional groups .
Scientific Research Applications
®-FT709 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular pathways and protein interactions.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
®-FT709 exerts its effects by inhibiting specific enzymes and pathways associated with cancer cell proliferation. It targets ubiquitin-specific peptidase 9x (USP9X), which plays a crucial role in various cellular processes, including centrosome function, chromosome alignment during mitosis, and epidermal growth factor receptor degradation. By inhibiting USP9X, ®-FT709 disrupts these processes, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
FT709: A closely related compound with similar inhibitory effects on USP9X.
Uniqueness: ®-FT709 is unique due to its specific inhibitory effects on USP9X, making it a valuable tool in cancer research. Its ability to selectively target this enzyme sets it apart from other compounds with broader or less specific mechanisms of action .
Properties
Molecular Formula |
C23H22N4O7S |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
(2R)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone |
InChI |
InChI=1S/C23H22N4O7S/c1-13-25-20-17(3-2-4-18(20)34-13)21(28)23(29)26-9-14-11-27(12-15(14)10-26)35(30,31)16-7-19-22(24-8-16)33-6-5-32-19/h2-4,7-8,21,28H,5-6,9-12H2,1H3/t21-/m1/s1 |
InChI Key |
SCFWBZTVFCUBIZ-OAQYLSRUSA-N |
Isomeric SMILES |
CC1=NC2=C(C=CC=C2O1)[C@H](C(=O)N3CC4=C(C3)CN(C4)S(=O)(=O)C5=CC6=C(N=C5)OCCO6)O |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O1)C(C(=O)N3CC4=C(C3)CN(C4)S(=O)(=O)C5=CC6=C(N=C5)OCCO6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O6-[4-(Azidomethyl)benzyl]guanine](/img/structure/B10861193.png)
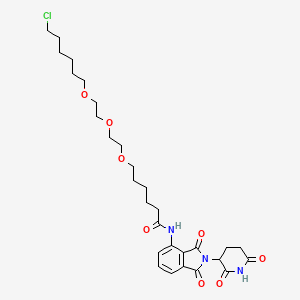
![(2R)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]propanamide](/img/structure/B10861219.png)
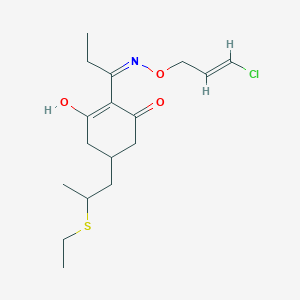
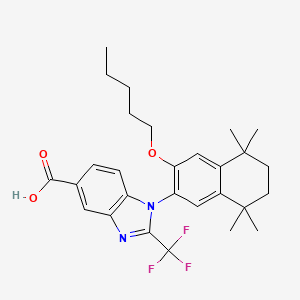
![2-[2-[2-[[4-(4-Tert-butylphenyl)-6-(oxolan-2-ylmethylamino)-1,3,5-triazin-2-yl]amino]ethoxy]ethoxy]ethylazanium;chloride](/img/structure/B10861253.png)
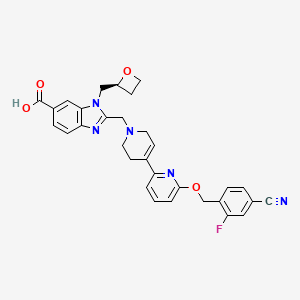
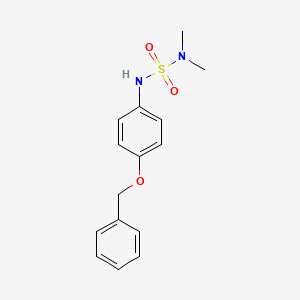
![1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]-](/img/structure/B10861275.png)
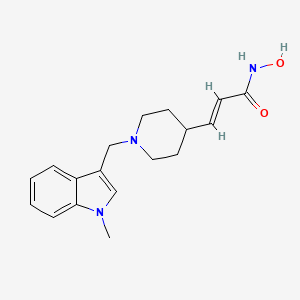
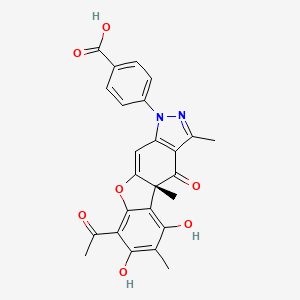
![(2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid](/img/structure/B10861292.png)
